molecular formula C17H18N2O6S B2931410 3-(isopropylsulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide CAS No. 900009-67-8

3-(isopropylsulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No. B2931410
CAS RN: 900009-67-8
M. Wt: 378.4
InChI Key: IPLOCNBTQNFXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(isopropylsulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide, also known as IMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. IMPB is a small molecule that belongs to the class of sulfonylureas, which are widely used as hypoglycemic agents in the treatment of type 2 diabetes.

Mechanism of Action

The mechanism of action of 3-(isopropylsulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide involves the inhibition of enzymes through the formation of covalent bonds with the active site of the enzyme. This leads to the disruption of the enzyme's function, which can result in the inhibition of various physiological processes. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects on different enzymes and physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase, urease, and acetylcholinesterase. These effects have been linked to the treatment of several diseases, including glaucoma, peptic ulcers, and Alzheimer's disease. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may further contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(isopropylsulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide in lab experiments include its high purity and yield, which make it suitable for use in various scientific applications. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its effects on different enzymes and physiological processes.

Future Directions

There are several future directions for the study of 3-(isopropylsulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide, including the optimization of its synthesis method to achieve higher yields and purity, the investigation of its effects on different enzymes and physiological processes, and the development of new therapeutic applications. Further research is needed to fully understand the potential of this compound as a drug discovery and development tool.

Synthesis Methods

The synthesis of 3-(isopropylsulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide involves several steps, including the reaction of 2-methoxy-5-nitroaniline with isopropylsulfonyl chloride to form 2-methoxy-5-nitro-N-(isopropylsulfonyl)aniline. This intermediate is then reacted with benzoyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in various scientific applications.

Scientific Research Applications

3-(isopropylsulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on various enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. These enzymes are involved in various physiological processes, and their inhibition has been linked to the treatment of several diseases, including glaucoma, peptic ulcers, and Alzheimer's disease.

properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-3-propan-2-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-11(2)26(23,24)14-6-4-5-12(9-14)17(20)18-15-10-13(19(21)22)7-8-16(15)25-3/h4-11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLOCNBTQNFXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.